molecular formula C14H19NO3 B13182802 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13182802
M. Wt: 249.30 g/mol
InChI Key: ZBKCXZMZYWBLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H17NO3, and it is often studied for its interesting chemical properties and potential therapeutic uses.

Preparation Methods

The synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclobutanone in the presence of a base to form an intermediate, which is then subjected to reductive amination to yield the desired product. The reaction conditions typically involve temperatures ranging from 80-140°C and pressures of 0.1-0.5 MPa .

For industrial production, the process may be optimized by using a Co-NiO dual catalyst, which enhances the reaction rate and yield. The reaction mixture is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product, which is then purified by crystallization .

Chemical Reactions Analysis

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects .

Comparison with Similar Compounds

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-11-5-3-10(4-6-11)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17)

InChI Key

ZBKCXZMZYWBLSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.